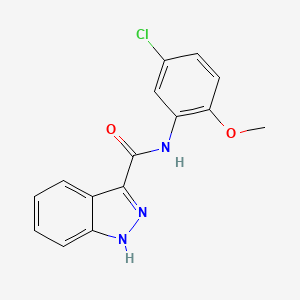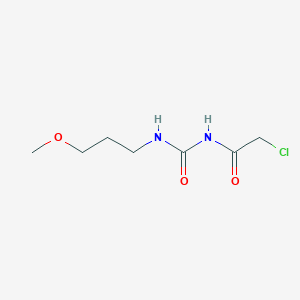![molecular formula C24H25N5O2S B2888446 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 896314-06-0](/img/structure/B2888446.png)
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a compound that has piqued the interest of researchers due to its unique structure and potential applications in various scientific fields. Its complex molecular arrangement hints at intriguing interactions within biological systems and diverse chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, including the formation of the 1,2,4-triazole ring, the attachment of the methoxyphenyl and pyrrole groups, and the final connection to the acetamide moiety. Typical conditions might involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis might be streamlined through continuous flow processes, allowing for better control over reaction parameters and scalability. The use of advanced separation techniques like chromatography could be employed to purify the compound on a larger scale.
化学反応の分析
This compound can undergo various chemical reactions, showcasing its versatility: Oxidation and Reduction: It can participate in redox reactions depending on the functional groups and external reagents used. Substitution: The triazole and pyrrole rings can undergo electrophilic and nucleophilic substitutions. Common Reagents and Conditions: Often, reactions might involve acids, bases, oxidizing agents, and metal catalysts under controlled temperatures and pH levels. Major Products Formed: Depending on the reaction, products can range from simple modifications of the functional groups to more complex rearrangements of the molecular structure.
科学的研究の応用
In scientific research, this compound has found applications across various domains: Chemistry: Its unique structure makes it a candidate for studies on reaction mechanisms and catalyst design. Biology: Potential interactions with biological macromolecules can be explored to understand binding affinities and inhibition constants. Medicine: There's interest in its potential therapeutic effects, possibly targeting specific enzymes or receptors in disease pathways. Industry: Its stable structure might make it useful in materials science or as a precursor in the synthesis of more complex molecules.
作用機序
The exact mechanism by which 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects depends on its application. In biological systems, it might interact with specific protein targets, modulating their activity or inhibiting key pathways. Understanding these interactions involves studying its binding sites, affinity, and the resulting biochemical cascades.
類似化合物との比較
Comparing this compound with others reveals its unique attributes: Similar Compounds: Compounds like 1,2,4-triazole derivatives and pyrrole-based structures show some structural similarities. Uniqueness: Its combination of the 2-methoxyphenyl, pyrrole, triazole, and acetamide groups in one molecule provides a distinct platform for multifunctional applications, differing in reactivity and biological activity compared to simpler analogs.
This compound's diverse range of potential applications and intricate molecular architecture make it a fascinating subject for ongoing research and development. Fascinating stuff! What's next on your list?
特性
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-17(2)18-10-12-19(13-11-18)25-22(30)16-32-24-27-26-23(29(24)28-14-6-7-15-28)20-8-4-5-9-21(20)31-3/h4-15,17H,16H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBXUVGHTUSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)


![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)
![METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B2888382.png)


